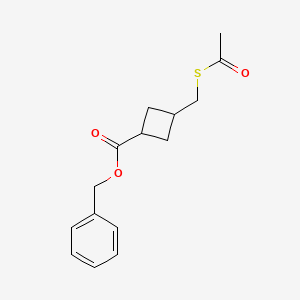
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . This compound is characterized by the presence of a cyclobutanecarboxylate core, an acetylthio group, and a benzyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves several steps. One common synthetic route includes the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the benzyl ester. Subsequently, the ester undergoes a reaction with acetylthioacetic acid under specific conditions to introduce the acetylthio group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Applications De Recherche Scientifique
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The acetylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Benzyl 3-((acetylthio)methyl)cyclobutanecarboxylate can be compared with similar compounds such as:
Benzyl 3-((methylthio)methyl)cyclobutanecarboxylate: This compound has a methylthio group instead of an acetylthio group, which may result in different reactivity and biological activity.
Benzyl 3-((acetylthio)methyl)cyclopentanecarboxylate: This compound has a cyclopentanecarboxylate core instead of a cyclobutanecarboxylate core, which can influence its chemical properties and applications.
Propriétés
Formule moléculaire |
C15H18O3S |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
benzyl 3-(acetylsulfanylmethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H18O3S/c1-11(16)19-10-13-7-14(8-13)15(17)18-9-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |
Clé InChI |
QPZOQWHBNZDUJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1CC(C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


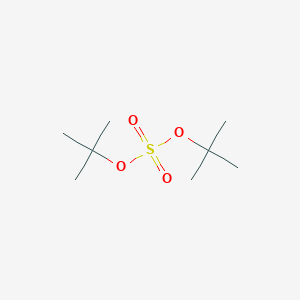
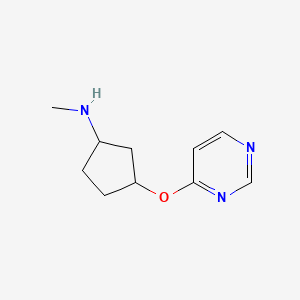
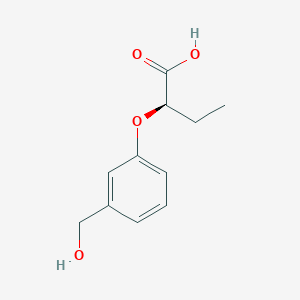

![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)

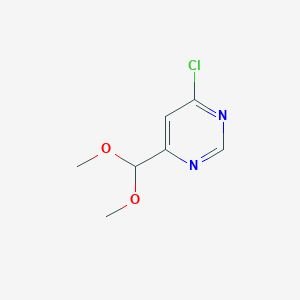

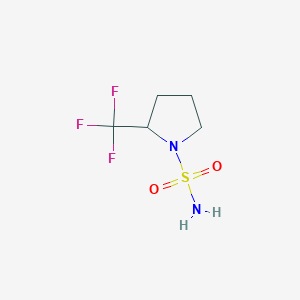
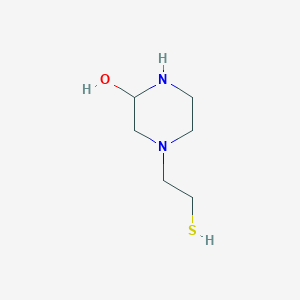
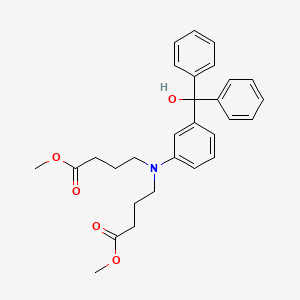
![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
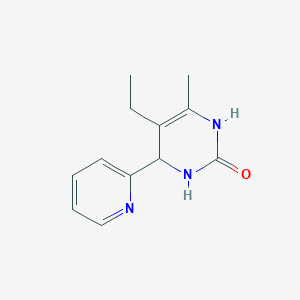
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
